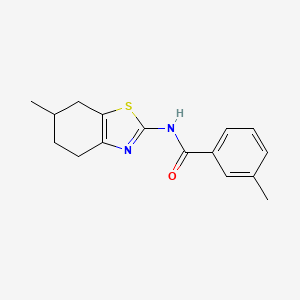

3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

The compound 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS: 313500-20-8, molecular formula: C₁₆H₁₈N₂OS, molecular weight: 286.39 g/mol) is a benzamide derivative featuring a tetrahydrobenzothiazole moiety. Its structure comprises a 3-methylbenzamide group linked via an amide bond to a 6-methyl-substituted 4,5,6,7-tetrahydro-1,3-benzothiazole ring. This scaffold combines aromatic and saturated heterocyclic components, which are often associated with bioactivity in medicinal chemistry, such as antimicrobial or enzyme-modulating properties .

Properties

IUPAC Name |

3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-10-4-3-5-12(8-10)15(19)18-16-17-13-7-6-11(2)9-14(13)20-16/h3-5,8,11H,6-7,9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUGMLBAIGHTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

N-alkylation: The benzothiazole core is then subjected to N-alkylation using 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different substituents on the benzene ring or the benzothiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: The compound serves as a probe to study protein-ligand interactions and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide :

Key Differences and Implications

The 2,5-dichloro analog (CAS: 476281-97-7) introduces electron-withdrawing Cl atoms and a ketone group, which could alter electronic properties and hydrogen-bonding capacity, influencing target binding . Thiocarbamoyl derivatives (e.g., 3a-g) replace the amide bond with a thiocarbamoyl group, increasing sulfur content and possibly modulating redox activity or metal chelation .

Biological Activity: The thiocarbamoyl benzamides (3a-g) exhibit notable antibacterial activity, with bioactivity scores against GPCR ligands, kinase inhibitors, and ion channel modulators . This suggests that the target compound, if tested, may share similar pharmacological profiles due to structural overlap. The 2-BTBA and 2-BTFBA analogs focus on crystallographic applications, highlighting the role of substituents in crystal packing and optical properties .

Synthetic Routes: The target compound’s synthesis likely parallels methods used for 2-BTBA (amide coupling) and 3a-g (reaction of 2-aminobenzothiazole with acylating agents) . In contrast, thiocarbamoyl derivatives require benzoyl isothiocyanates, introducing sulfur into the backbone .

Biological Activity

3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Benzothiazole derivatives have been widely studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

This indicates the presence of a benzamide functional group attached to a benzothiazole moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For example, compounds similar in structure to 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SISO (Cervical Cancer) | 2.38 |

| Compound B | RT-112 (Bladder Cancer) | 3.77 |

| 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound were not found in current literature.

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have shown promising antimicrobial activity. The structural characteristics contribute to their ability to interact with microbial targets effectively.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.25 µg/mL |

| Compound D | Escherichia coli | 0.5 µg/mL |

| 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | TBD | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activity. The study demonstrated that modifications at specific positions on the benzothiazole ring significantly influenced the potency and selectivity against cancer cell lines.

Case Study Summary:

- Objective: To evaluate the structure-activity relationship (SAR) of benzothiazole derivatives.

- Findings: Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.